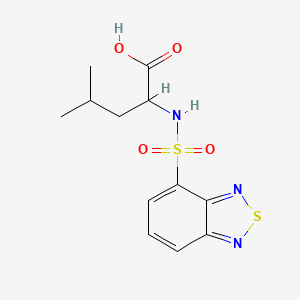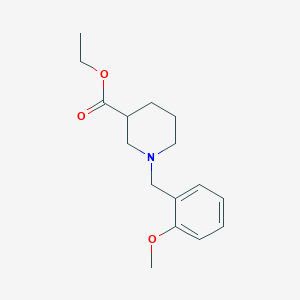![molecular formula C19H20ClN3O4S B4901040 4-(2-{[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide](/img/structure/B4901040.png)
4-(2-{[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzenesulfonamide group, which is often associated with various biological activities, including enzyme inhibition and antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidin-2,5-dione Core: This step involves the reaction of 3-chloro-4-methylphenylamine with maleic anhydride to form the pyrrolidin-2,5-dione core.
Amidation Reaction: The pyrrolidin-2,5-dione core is then reacted with ethylenediamine to introduce the aminoethyl group.
Sulfonamide Formation: Finally, the intermediate product is reacted with benzenesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include sulfinamides or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-{[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX, which is overexpressed in certain cancers.
Antimicrobial Agents: The compound exhibits antimicrobial properties and is being explored for its potential to inhibit bacterial growth.
Biological Studies: It is used in studies related to cell proliferation and apoptosis, particularly in cancer cell lines.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX. This enzyme is involved in regulating pH in cells, and its inhibition can lead to a decrease in cell proliferation and induction of apoptosis in cancer cells. The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Benzenesulfonamide,4-methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]amino]ethyl]
Uniqueness
4-(2-{[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of the pyrrolidin-2,5-dione core and the chloro-substituted phenyl ring. These features contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-[2-[[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-12-2-5-14(10-16(12)20)23-18(24)11-17(19(23)25)22-9-8-13-3-6-15(7-4-13)28(21,26)27/h2-7,10,17,22H,8-9,11H2,1H3,(H2,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTCHQYCFPCHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1H-benzimidazol-1-ylmethyl)-N-[3-(3-pyridinyloxy)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B4900957.png)


![1-[6-(2,5-Dimethylphenoxy)hexyl]imidazole](/img/structure/B4900977.png)


![2-[(4E)-4-(5-bromo-2,4-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4900989.png)




![4-Methoxy-2-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid](/img/structure/B4901016.png)


